molecular formula C19H16N4O3 B3016061 5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1105221-62-2

5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No. B3016061
CAS RN: 1105221-62-2
M. Wt: 348.362
InChI Key: PYMMEAHCWWYNLP-UHFFFAOYSA-N
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Description

The compound “5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .

Scientific Research Applications

Synthesis and Biological Activity Prediction

In a study by Kharchenko et al. (2008), a one-pot condensation method was used to create novel bicyclic systems containing 1,2,4-oxadiazole rings. These compounds, including variations of the 5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide structure, were analyzed for their biological activity using the PASS prediction method. This research contributes to the understanding of the synthetic pathways and potential biological applications of these compounds (Kharchenko, Detistov, & Orlov, 2008).

Crystal Structure Analysis

A study conducted by Viterbo et al. (1980) focused on the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound. They used single-crystal X-ray analysis to determine its structure, contributing valuable information to the understanding of similar compounds, including the 5-oxo-1-phenyl variant (Viterbo, Calvino, & Serafino, 1980).

Tuberculostatic Activity

Foks et al. (2004) explored the tuberculostatic activity of derivatives including the 1-phenyl-4-(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-ylmethyl)-piperazine. Their research provided insights into the potential medical applications of these compounds in combating tuberculosis, indicating a significant avenue for future research in medical therapeutics (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).

Insecticidal Activity

Qi et al. (2014) synthesized and evaluated a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings for their insecticidal activity. This study highlights the potential use of these compounds, including the 5-oxo-1-phenyl variant, in agricultural applications, specifically in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Antitubercular Agents and Molecular Docking

Joshi et al. (2015) conducted research on pyrrole derivatives as antitubercular agents, including 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. They performed pharmacophore hypothesis and Surflex-Docking studies, which could be relevant for understanding the action of similar compounds (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Antibacterial Applications

Devi et al. (2018) synthesized derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid as potential antibacterial drugs. Their study evaluated the compounds' effectiveness against various gram-positive and gram-negative bacteria, providing insight into the antibacterial potential of these compounds (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, making them interesting targets for drug discovery .

Mechanism of Action

Target of Action

The primary targets of this compound are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction, heart rate, and other functions.

Mode of Action

The compound interacts non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site . This interaction inhibits the enzymes’ activity, leading to an increase in acetylcholine levels.

Biochemical Pathways

The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE and BChE, the compound disrupts this pathway, leading to increased acetylcholine levels and prolonged neurotransmission .

Pharmacokinetics

Related compounds have demonstrated good plasma exposure and partial blood-brain barrier penetration , suggesting that this compound may have similar properties. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

properties

IUPAC Name

5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-16-11-14(12-23(16)15-9-5-2-6-10-15)17(25)20-19-22-21-18(26-19)13-7-3-1-4-8-13/h1-10,14H,11-12H2,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMMEAHCWWYNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

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